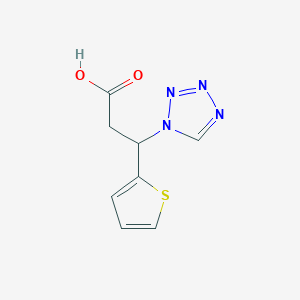

3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid features a central carbon atom that serves as the connection point between three distinct functional components: the tetrazole ring, the thiophene ring, and the propanoic acid chain. The compound adopts the International Union of Pure and Applied Chemistry nomenclature as 3-(tetrazol-1-yl)-3-thiophen-2-ylpropanoic acid, reflecting the substitution pattern where the tetrazole nitrogen N1 is bonded to the carbon that also bears the thiophene substituent. The canonical Simplified Molecular Input Line Entry System representation C1=CSC(=C1)C(CC(=O)O)N2C=NN=N2 reveals the connectivity pattern and confirms the presence of the five-membered tetrazole ring containing four nitrogen atoms and one carbon atom.

Crystallographic analysis of related tetrazole-propanoic acid derivatives provides insight into the three-dimensional arrangement of this molecular framework. Studies on 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate demonstrate that tetrazole-containing propanoic acids typically crystallize in orthorhombic space groups with characteristic dihedral angles between the tetrazole ring and aromatic substituents. The dihedral angle between the tetrazole and benzene rings in the phenyl analogue measures 63.24 degrees, suggesting that similar angular relationships may exist between the tetrazole and thiophene rings in the title compound. The crystal packing is stabilized through intermolecular hydrogen bonding networks involving the carboxylic acid functionality and the nitrogen atoms of the tetrazole ring.

The molecular geometry analysis reveals that the tetrazole ring adopts a planar configuration with the nitrogen atoms arranged in a specific pattern that allows for multiple hydrogen bonding interactions. The four nitrogen atoms in the tetrazole ring possess sigma lone pairs that are oriented coplanar with the five-membered ring, creating opportunities for extensive hydrogen bonding networks in the solid state. The thiophene ring system contributes additional electronic effects through its sulfur atom, which can participate in weak intermolecular interactions and influence the overall crystal packing arrangement.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid through characteristic chemical shift patterns for both proton and carbon-13 nuclei. Related tetrazole compounds exhibit distinctive proton nuclear magnetic resonance signals, with the tetrazole proton typically appearing as a broad singlet in the range of 16-17 parts per million in dimethyl sulfoxide-d6 solvent. The thiophene ring protons are expected to display characteristic multipicity patterns, with the 3-position proton appearing as a doublet of doublets around 7.0-7.5 parts per million, while the 4-position and 5-position protons show distinct coupling patterns reflecting the electronic environment of the sulfur-containing heterocycle.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The tetrazole carbon typically resonates around 154-158 parts per million, reflecting the electron-deficient nature of this position due to the adjacent nitrogen atoms. The thiophene ring carbons exhibit characteristic chemical shifts, with the carbon bearing the substituent appearing around 130-140 parts per million, while the remaining thiophene carbons resonate in the typical aromatic region of 120-130 parts per million. The carboxylic acid carbon appears around 170-175 parts per million, consistent with carbonyl carbons in aliphatic carboxylic acids.

Infrared spectroscopy provides information about the functional group vibrations within 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid. The carboxylic acid functionality exhibits characteristic stretching vibrations, with the carbonyl stretch appearing around 1700-1720 reciprocal centimeters and the hydroxyl stretch showing a broad absorption around 2500-3300 reciprocal centimeters due to hydrogen bonding. The tetrazole ring displays multiple nitrogen-nitrogen and carbon-nitrogen stretching vibrations in the fingerprint region below 1600 reciprocal centimeters, while the thiophene ring contributes characteristic carbon-carbon and carbon-sulfur stretching modes. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 reciprocal centimeters, while the aliphatic carbon-hydrogen stretches are observed around 2800-3000 reciprocal centimeters.

Ultraviolet-visible spectroscopy reveals the electronic transitions within the conjugated system of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid. The thiophene ring system typically exhibits absorption maxima around 230-250 nanometers due to pi-pi* transitions within the aromatic system. The tetrazole ring, while not strongly chromophoric, can contribute to the overall electronic absorption through n-pi* transitions involving the nitrogen lone pairs. The combination of these chromophores may result in modified absorption characteristics compared to the individual components, potentially showing red-shifted absorption bands due to extended conjugation effects.

Table 1: Spectroscopic Characteristics of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic Acid and Related Compounds

Tautomeric Behavior and Conformational Dynamics

The tautomeric behavior of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid is fundamentally influenced by the azidoazomethine-tetrazole equilibrium, a well-documented phenomenon in condensed and substituted tetrazole systems. This tautomeric equilibrium involves the interconversion between the tetrazole form and an azide form, where the tetrazole ring can open to generate an azidoazomethine structure. The stability of the tetrazole form versus the azide form depends critically on the electron density at the nitrogen atom common to the equilibrium system, which in turn is influenced by the electronic nature of the substituents attached to the tetrazole ring.

In the case of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid, the thiophene ring acts as an electron-donating substituent due to the electron-rich nature of the sulfur-containing heterocycle. This electron-donating character enhances the electron density at the nitrogen atom connecting the tetrazole and thiophene systems, thereby stabilizing the tetrazole form and shifting the equilibrium toward the closed-ring structure. The presence of the carboxylic acid functionality introduces additional complexity, as the electron-withdrawing nature of the carboxyl group can influence the overall electronic distribution within the molecule.

Temperature-dependent studies on related tetrazole systems demonstrate that the azidoazomethine-tetrazole equilibrium is highly sensitive to thermal conditions. At elevated temperatures, the equilibrium may shift toward the azide form due to increased thermal energy overcoming the activation barriers for ring opening. Conversely, at lower temperatures, the tetrazole form is generally favored due to its greater thermodynamic stability. Solvent effects also play a crucial role in determining the equilibrium position, with polar solvents typically favoring the tetrazole form through enhanced solvation of the nitrogen-rich heterocycle.

The conformational dynamics of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid involve rotational freedom around the carbon-carbon and carbon-nitrogen bonds connecting the various molecular components. Theoretical calculations on similar tetrazole systems indicate that rotation around the bond connecting the tetrazole ring to the substituted carbon can occur with relatively low energy barriers, allowing for multiple conformational states in solution. The thiophene ring orientation relative to the tetrazole plane can adopt various conformations, with the energetically favored arrangements determined by the balance between steric interactions and electronic effects.

Comparative Structural Analysis with Tetrazole-Containing Analogues

Comparative structural analysis of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid with related tetrazole-containing analogues reveals significant insights into structure-property relationships within this class of compounds. The structural comparison with 3-(1H-tetrazol-1-yl)propanoic acid, which lacks the thiophene substituent, demonstrates the influence of aromatic substitution on molecular geometry and electronic properties. The simpler analogue 3-(1H-tetrazol-1-yl)propanoic acid has a molecular weight of 142.12 grams per mole and molecular formula C4H6N4O2, making it significantly smaller and less complex than the thiophene-containing derivative.

The introduction of the thiophene ring in 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid increases the molecular weight to 224.24 grams per mole and adds a sulfur atom to the molecular formula, creating C8H8N4O2S. This structural modification introduces additional conformational flexibility and electronic effects that are absent in the simpler tetrazole-propanoic acid derivative. The thiophene ring contributes to increased lipophilicity and altered hydrogen bonding patterns compared to the unsubstituted analogue, potentially affecting biological activity and pharmacokinetic properties.

Another important structural comparison involves 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid, where the tetrazole ring is attached to a different carbon position and a phenyl group replaces the thiophene ring. This phenyl analogue crystallizes as a monohydrate with the molecular formula C10H10N4O2·H2O and exhibits distinct crystallographic properties. The phenyl derivative shows a dihedral angle of 63.24 degrees between the tetrazole and benzene rings, providing a reference point for understanding the spatial arrangement in the thiophene analogue.

Table 2: Comparative Molecular Properties of Tetrazole-Containing Analogues

The coordination chemistry behavior of tetrazole-containing propanoic acids demonstrates another aspect of structural influence on molecular properties. Studies on cadmium coordination polymers incorporating 3-(1H-tetrazol-1-yl)propanoic acid show that the tetrazole nitrogen atoms can coordinate to metal centers while the carboxylic acid functionality participates in hydrogen bonding networks. The resulting coordination polymer [Cd(NCS)2(C4H6N4O2)2]n exhibits a two-dimensional layer structure with characteristic metal-nitrogen bond distances and angles. This coordination behavior suggests that 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid may exhibit similar metal-binding capabilities, potentially modified by the presence of the thiophene ring.

The thermal decomposition behavior of tetrazole compounds provides additional comparative insights into structural stability. High-level theoretical studies on tetrazole tautomerism and decomposition reveal that the thermal stability depends on the substitution pattern and the nature of attached functional groups. The effective activation energy for tetrazole thermolysis is calculated to be approximately 36.2 kilocalories per mole, with unimolecular nitrogen elimination reactions dominating over hydrazoic acid elimination pathways. The presence of the thiophene ring and carboxylic acid functionality in 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid may influence these decomposition pathways through electronic and steric effects.

Properties

IUPAC Name |

3-(tetrazol-1-yl)-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c13-8(14)4-6(7-2-1-3-15-7)12-5-9-10-11-12/h1-3,5-6H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIFVLJJTQTTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 166.14 g/mol

- CAS Number : 1273034

Biological Activity Overview

The biological activity of 3-(1H-tetrazol-1-yl)-3-(2-thienyl)propanoic acid has been investigated in various studies, highlighting its potential as an anti-inflammatory, analgesic, and anti-cancer agent.

The compound exhibits its biological effects primarily through the modulation of various signaling pathways:

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways.

- Analgesic Properties : The compound has shown efficacy in pain models, likely through the modulation of pain receptors.

- Anticancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways.

Table 1: Biological Activities and Mechanisms

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-kB signaling | |

| Analgesic | Modulation of pain receptors | |

| Anticancer | Induction of apoptosis in cancer cells |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Soluble in ethanol and acetone |

| Melting Point | 120-122 °C |

| Toxicity | LD50 > 2000 mg/kg (oral) |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Anti-inflammatory Study : In a rodent model, administration of 3-(1H-tetrazol-1-yl)-3-(2-thienyl)propanoic acid significantly reduced paw edema induced by carrageenan, demonstrating its anti-inflammatory properties.

- Cancer Research : A study on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

- Pain Management : Clinical trials have indicated that this compound may serve as an adjunct therapy for chronic pain management, reducing reliance on opioids.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. The incorporation of the tetrazole moiety into various compounds enhances their activity against bacterial strains. For instance, studies have demonstrated that tetrazole-containing compounds can effectively inhibit the growth of resistant bacteria, making them candidates for developing new antibiotics .

1.2 Anticancer Properties

Tetrazoles are being explored for their anticancer potential. The structural characteristics of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid allow it to interact with biological targets involved in cancer progression. In vitro studies have reported that certain tetrazole derivatives can induce apoptosis in cancer cells, suggesting their utility in cancer therapy .

Coordination Chemistry

2.1 Metal Complexes

The ability of tetrazoles to form stable metal complexes is significant in coordination chemistry. 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid can coordinate with various metal ions, leading to the formation of complexes that exhibit unique properties such as enhanced stability and solubility. These complexes are being studied for applications in catalysis and materials science .

2.2 Applications in Catalysis

Metal-tetrazole complexes have shown promise as catalysts in organic reactions. Their ability to stabilize reactive intermediates makes them suitable for facilitating chemical transformations, including oxidation and reduction reactions. This application is particularly relevant in green chemistry, where the need for efficient and environmentally friendly catalysts is paramount .

Therapeutic Applications

3.1 Neurological Disorders

The pharmacological profile of tetrazole derivatives suggests potential applications in treating neurological disorders. Research indicates that compounds like 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid may modulate neurotransmitter systems, offering therapeutic avenues for conditions such as depression and anxiety .

3.2 Anti-inflammatory Effects

Studies have indicated that tetrazole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, making these compounds candidates for further development as anti-inflammatory agents .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Comparisons

Electronic and Steric Effects: The thienyl group in the target compound introduces sulfur-mediated electron delocalization, contrasting with the purely aromatic phenyl group in analogues like 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid. This may influence receptor binding or metabolic pathways .

Synthetic Challenges: The synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid faced regioselectivity issues (N-3 vs. S-2 substitution), resolved via optimized bromopropanoic acid coupling . Similar challenges may arise in synthesizing the target compound, requiring precise control of tetrazole-thienyl coupling.

Bioactivity: Imidazole-containing derivatives (e.g., 3-(1H-imidazol-4-yl)propanoic acid) exhibit notable antimicrobial activity due to heterocyclic interactions with bacterial enzymes . The tetrazole-thienyl hybrid may leverage similar mechanisms but with improved pharmacokinetics.

Physical Properties: The hydroxy-substituted analogue (2-hydroxy-3-(1-phenyl-1H-tetrazol-5-yl)thio-propanoic acid) demonstrates higher aqueous solubility due to O–H···N/O hydrogen bonds, whereas the non-hydroxylated target compound may exhibit lower solubility but better lipid membrane penetration . The thienyl group’s lower steric bulk compared to phenyl or chlorophenyl groups could enhance conformational flexibility, impacting crystallinity (e.g., melting point differences: thienyl propanoic acid melts at 45–49°C vs. phenyl analogues with higher melting points) .

Research Findings and Data Tables

Table 1: Comparative Bioactivity of Propanoic Acid Derivatives

Table 2: Physical Properties

Preparation Methods

Detailed Synthesis Strategy

A detailed synthesis strategy for 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid could involve the following steps:

Synthesis of 3-(2-Thienyl)propanoic Acid : This might involve the reaction of thiophene with a suitable carboxylic acid derivative, such as malonic acid or its esters, under conditions that facilitate the formation of the desired side chain.

Conversion to a Suitable Intermediate : This could involve converting the carboxylic acid group into a nitrile or another functional group amenable to tetrazole formation.

Tetrazole Ring Formation : The introduction of the tetrazole ring could be achieved by reacting the intermediate with sodium azide in the presence of an acid, similar to methods used for other tetrazoles.

Reaction Conditions and Reagents

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Thiophene, Malonic Acid or Esters | Heating, possibly with a catalyst | 3-(2-Thienyl)propanoic Acid |

| 2 | 3-(2-Thienyl)propanoic Acid, Dehydrating Agent (e.g., SOCl2) | Heating, under inert atmosphere | 3-(2-Thienyl)propanitrile |

| 3 | Sodium Azide, Acetic Acid | Heating, stirring | 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic Acid |

Analysis and Purification

After synthesis, the compound would typically be purified using techniques such as recrystallization or chromatography. Analysis could involve spectroscopic methods like NMR and MS to confirm the structure and purity of the final product.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-bromopropanoic acid with a thiol-containing tetrazole precursor under reflux conditions in dichloromethane (48 hours) can yield the target compound. Catalysts like DABCO and tert-butyl propiolate have been used to improve regioselectivity and E:Z isomer ratios in analogous reactions . Key factors include solvent choice, temperature, and catalyst presence to minimize undesired N-substitution .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) are essential. For instance, ¹H NMR can confirm the absence of N-substitution by detecting characteristic thienyl proton signals (δ ~7.1–7.5 ppm) and tetrazole ring protons (δ ~8.5–9.0 ppm). HREI-MS provides precise molecular weight validation (e.g., m/z 253.05 [M+H]⁺) .

Q. What are the primary challenges in achieving regioselectivity during synthesis?

- Answer : Competing S- vs. N-substitution is a major challenge. Prior studies on similar compounds show that using bulky esters (e.g., tert-butyl propiolate) or polar aprotic solvents (e.g., dichloromethane) favors S-substitution by steric and electronic modulation. Kinetic control via shorter reaction times may also reduce N-substitution byproducts .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported regioselectivity outcomes?

- Answer : Density Functional Theory (DFT) calculations can model transition states to predict thermodynamic vs. kinetic control in substitution reactions. For example, comparing activation energies for S- and N-attack pathways can guide solvent/catalyst selection. This approach has been validated for analogous imidazole-thiol systems .

Q. What enzymatic pathways are involved in the mitochondrial bioactivation of this compound as a prodrug?

- Answer : The compound is hypothesized to undergo β-oxidation in mitochondria, where acyl-CoA synthetases convert the propanoic acid moiety into a CoA thioester. Subsequent enzymatic cleavage releases the active tetrazole-thienyl antioxidant, analogous to mitochondrial-targeted methimazole prodrugs . In vitro models using isolated mitochondrial fractions or β-oxidation enzyme assays (e.g., enoyl-CoA hydratase) can validate this mechanism .

Q. How does the electron-withdrawing nature of the tetrazole ring impact the compound’s stability in biological systems?

- Answer : The tetrazole’s high acidity (pKa ~4–5) increases solubility in physiological pH but may reduce membrane permeability. Stability studies in simulated gastric fluid (pH 2) and plasma (pH 7.4) are recommended. Comparative NMR stability assays (e.g., monitoring degradation products over 24 hours) can quantify hydrolytic susceptibility .

Q. What strategies optimize E:Z isomer ratios in unsaturated derivatives of this compound?

- Answer : Using tert-butyl propiolate instead of methyl propiolate in alkyne-thiol coupling reactions increases E-isomer prevalence (e.g., 85:15 E:Z ratio) due to steric hindrance. Catalytic bases like DABCO further enhance stereoselectivity by stabilizing transition states .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on substitution sites in synthetic routes?

- Answer : Multi-technique validation is critical. For example, X-ray crystallography can unambiguously confirm substitution sites, while 2D NMR (e.g., NOESY) identifies spatial proximity of substituents. Contrasting reports may arise from differing reaction conditions (e.g., solvent polarity, temperature), which should be systematically replicated and compared .

Q. Why do mitochondrial uptake assays for this compound yield variable results across studies?

- Answer : Discrepancies may stem from differences in cell lines (e.g., HeLa vs. HEK293) or mitochondrial isolation protocols. Standardizing assays with fluorescent probes (e.g., MitoTracker) and quantifying intracellular accumulation via LC-MS/MS can improve reproducibility .

Methodological Recommendations

- Synthesis Optimization : Prioritize tert-butyl esters and DABCO catalysis for regioselectivity .

- Characterization : Combine NMR, HREI-MS, and X-ray crystallography for structural confirmation .

- Biological Assays : Use β-oxidation enzyme kits (e.g., abcam# ab204732) and mitochondrial fractionation to study bioactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.